molecular formula C7H5BrF2O B1532498 (4-Bromo-2,5-difluorophenyl)methanol CAS No. 486460-26-8

(4-Bromo-2,5-difluorophenyl)methanol

Cat. No. B1532498
M. Wt: 223.01 g/mol
InChI Key: CXEWREITGADCOJ-UHFFFAOYSA-N
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Description

“(4-Bromo-2,5-difluorophenyl)methanol” is a chemical compound with the CAS Number 486460-26-8 . It has a linear formula of C7H5BrF2O . The molecular weight of this compound is 223.02 . It is typically stored in a dry room at normal room temperature .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2,5-difluorophenyl)methanol” is 1S/C7H5BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Bromo-2,5-difluorophenyl)methanol” is a solid or liquid at room temperature .

Scientific Research Applications

Bromination in Organic Synthesis

(4-Bromo-2,5-difluorophenyl)methanol has potential applications in the field of organic synthesis, particularly in bromination reactions. A study by Shirinian et al. (2012) demonstrated the use of bromination methods for the synthesis of bromo-substituted 2-cyclopenten-1-ones, highlighting the versatility of bromo compounds like (4-Bromo-2,5-difluorophenyl)methanol in synthesizing various organic compounds (Shirinian et al., 2012).

Synthesis of Biologically Active Compounds

The compound has been used in the synthesis of biologically active substances. For instance, Akbaba et al. (2010) conducted a study on the total synthesis of a naturally occurring compound, starting from a related bromophenyl methanol. This research highlights the compound's role in the synthesis of complex, biologically active molecules (Akbaba et al., 2010).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of (4-Bromo-2,5-difluorophenyl)methanol have been explored for their potential biological activities. Balaydın et al. (2012) synthesized bromophenols, including those derived from bromophenyl methanol, and investigated their carbonic anhydrase inhibitory properties, which are valuable in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Reaction Mechanism Studies

The compound also finds use in studies of reaction mechanisms. For instance, Toda and Takehira (1972) investigated the reactions of bromophenyl methanone derivatives in alcoholic solutions, contributing to a deeper understanding of reaction mechanisms in organic chemistry (Toda & Takehira, 1972).

Environmental Chemistry

In environmental chemistry, studies on compounds like (4-Bromo-2,5-difluorophenyl)methanol can provide insights into the behavior of brominated compounds in the environment. For example, Eriksson et al. (2004) studied the photochemical degradation of polybrominated diphenyl ethers in methanol/water solutions, which is relevant to understanding the environmental fate of brominated organic compounds (Eriksson et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Future Directions

As for future directions, “(4-Bromo-2,5-difluorophenyl)methanol” is used for experimental and research purposes . Its potential applications and uses in various fields could be explored further.

properties

IUPAC Name

(4-bromo-2,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEWREITGADCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694910
Record name (4-Bromo-2,5-difluorophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2,5-difluorophenyl)methanol

CAS RN

486460-26-8
Record name (4-Bromo-2,5-difluorophenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-2,5-difluorophenyl)methanol
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Synthesis routes and methods I

Procedure details

To a solution of 2 g (8.44 mmol) of 4-bromo-2,5-difluorobenzoic acid (prepared according to the procedure of Ishikawa et al., Kogyo Kagaku Zasshi, pg 972-979, 1970) in 20 mL of tetrahydrofuran was added 40 mL of a 1M solution of borane-tetrahydrofuran complex. The solution was heated under reflux for 64 h, cooled to ambient temperature and 100 mL of methanol was added. The reaction was then heated for a further 2 h, cooled and concentrated in vacuo. Purification by flash chromatography (silica gel, 9:1 hexane:ethyl acetate) afforded 1.6 g of 4-bromo-2,5-difluorobenzyl alcohol. To a solution of 1.3 g (5.6 mmol) of 4-bromo-2,5-difluorobenzyl alcohol in 20 mL of dichloromethane at 0° C. was added 2.27 g (6.7 mmol) of carbon tetrabromide and 1.8 g (6.7 mmol) of triphenylphosphine. The reaction was stirred for 2 h at this temperature, the solvent was removed in vacuo and the residue stirred with 100 mL of diethyl ether. The solution was filtered, concentrated in vacuo, and purified by flash chromatography (silica gel, 9:1 hexane:ethyl acetate) to afford 1.5 g of the title compound.
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2 g
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Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 1,4-dibromo-2,5-difluorobenzene (600 mg, 2.21 mmol) in dry Et2O (8 mL) was added to a n-BuLi (0.88 mL of a 2.5M solution in hexanes, 2.20 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 2 h before solid CO2 was added. The reaction mixture was stirred at −78° C. for 10 min and then allowed to warm up to rt. The mixture was then diluted with EA and aq. 1N HCl was added. The layers separated and the org. layer dried over MgSO4, filtered, and the solvents were removed under reduced pressure to give the crude carboxylic acid as a pale yellow solid. The crude material (530 mg, 2.24 mmol) was dissolved in dry THF (20 mL) and treated with BH3.Me2S complex (1.0 M in THF, 4.5 mL, 4.50 mmol) at 0° C. The reaction mixture was then warmed to 50° C. and stirred at this temperature until completion of the reaction. The mixture was cooled to 0° C. and water was added followed by EA. The layers were separated and the aq. layer extracted with EA (3×). The combined org. extracts were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude residue was purified by FC (hept-EA 3:1 to 1:1) to give the title compound as a white solid. TLC:rf (1:1 EA-hept)=0.53.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromo-2,5-difluorophenyl)methanol
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(4-Bromo-2,5-difluorophenyl)methanol
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(4-Bromo-2,5-difluorophenyl)methanol
Reactant of Route 4
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Reactant of Route 5
(4-Bromo-2,5-difluorophenyl)methanol
Reactant of Route 6
(4-Bromo-2,5-difluorophenyl)methanol

Citations

For This Compound
1
Citations
LE Sirois, D Lao, J Xu, R Angelaud, J Tso… - … Process Research & …, 2020 - ACS Publications
Process development for a multi-kilogram-scale synthesis of GDC-0022, an inhibitor of retinoic acid receptor-related orphan receptor γ (RORc), is described. Delivery of the active …
Number of citations: 8 pubs.acs.org

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